8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research into compounds structurally similar to 8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown promising anticancer activity. A study by Liu et al. (2018) described the design, synthesis, and evaluation of novel compounds with antiproliferative activity against various human cancer cell lines, including breast carcinoma (MCF-7), cervical carcinoma (HeLa), and lung carcinoma (A549), demonstrating the potential of these compounds as anticancer agents (Liu et al., 2018).
Neuropharmacological Applications
Further research has explored the neuropharmacological potential of imidazo[2,1-f]purine derivatives. Zagórska et al. (2009) synthesized a series of compounds evaluated as potent serotonin receptor ligands, exhibiting anxiolytic-like and antidepressant-like activities in preclinical models, suggesting their utility in treating anxiety and depression (Zagórska et al., 2009). This was further supported by studies indicating that derivatives with a purine-2,4-dione nucleus generally had higher affinity values for serotoninergic and dopaminergic receptors, identifying compounds with potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).
Analgesic and Anti-inflammatory Applications
Another study focused on the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant activity in in vivo models, highlighting the therapeutic potential of these compounds in pain management and inflammation control (Zygmunt et al., 2015).
Molecular Interaction Studies
Additionally, studies have investigated the molecular interactions of related compounds, such as the intercalation into calf thymus DNA of certain imidazo[4,5-f]-[1,10]phenanthroline derivatives, providing insights into the molecular mechanisms underlying their biological activities and potential applications in designing new materials based on their intermolecular interactions (Wu et al., 1998).
Mechanism of Action
Mode of Action
The presence of a methoxyphenyl group and a morpholinoethyl group in its structure suggests that it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by F3235-1259. Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
The presence of polar groups in its structure suggests that it may have a reasonable balance between hydrophilic and lipophilic properties, which is important for absorption and distribution .
Result of Action
Based on its structure, it may have potential effects on cell signaling, protein synthesis, and metabolic processes .
Action Environment
The action, efficacy, and stability of F3235-1259 are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the urea linkage in its structure under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(23-21(27)28(15)16-6-4-5-7-17(16)31-3)24(2)22(30)26(20(18)29)9-8-25-10-12-32-13-11-25/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLQSKUVCKENPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.